![molecular formula C6H7N5 B559646 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 18620-92-3](/img/structure/B559646.png)
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Übersicht
Beschreibung
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine (PPD) is a heterocyclic aromatic compound that has been extensively studied in the past decades due to its versatile applications in the fields of synthetic organic chemistry and medicinal chemistry. PPD is widely used as a building block in the synthesis of pharmaceuticals and other biologically active compounds, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been studied for its potential in treating cancer. Derivatives of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine have shown antiproliferative activities against human breast cancer cells and human gastric cancer cells . The modifications to the compound structure can lead to significant antitumor activities, making it a promising candidate for cancer therapy.
CDK6 Inhibition
The derivatives of this compound have been designed to inhibit Cyclin-Dependent Kinase 6 (CDK6) . CDK6 plays a crucial role in cell cycle regulation, and its inhibition can be beneficial in the treatment of various cancers. The most potent derivatives can surpass the effectiveness of existing CDK6 inhibitors like palbociclib.
PARP-1 Inhibition
Pyrrolopyrimidine derivatives have been identified as novel inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is involved in DNA repair, and its inhibition is a therapeutic strategy for treating cancers, particularly those with defective DNA repair mechanisms.
Dihydrofolate Reductase Inhibition
Some derivatives have shown to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides required for DNA replication. Inhibiting DHFR can lead to antitumor effects, as seen with the drug piritrexim.
Protein Kinase B (PKB/Akt) Inhibition
The compound has been explored for its ability to inhibit Protein Kinase B (PKB/Akt) , a kinase involved in cell survival and growth . Inhibiting PKB/Akt can induce apoptosis in cancer cells, providing another avenue for cancer treatment.
Structural Analogy with Purine Bases
Due to its structural similarity to purine bases, such as adenine and guanine, pyrrolopyrimidine compounds have been of interest in medicinal chemistry for their potential to mimic or interfere with biological processes involving purines .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
CAS RN |
18620-92-3 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

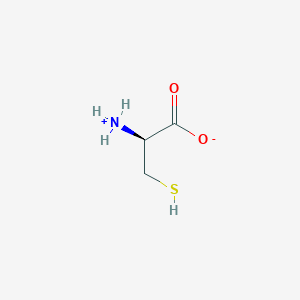
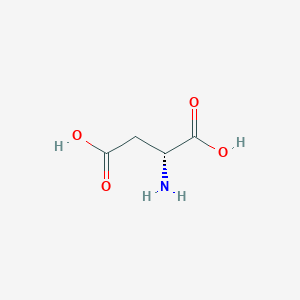
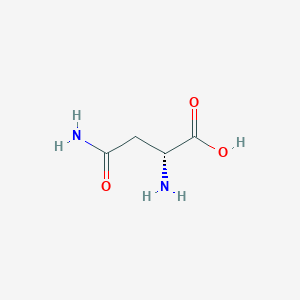
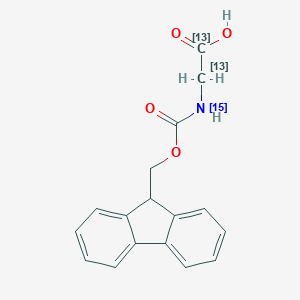


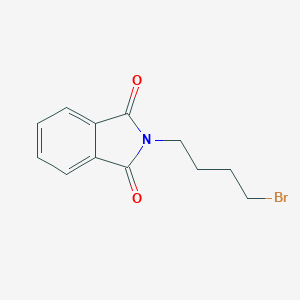
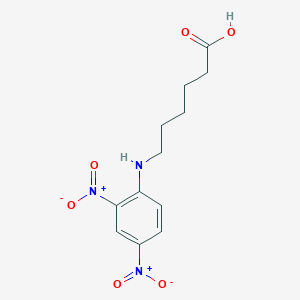
![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
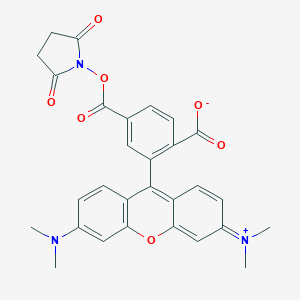
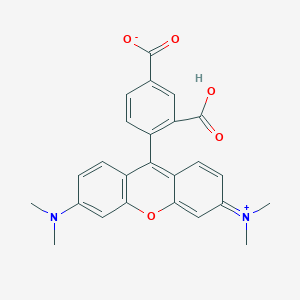

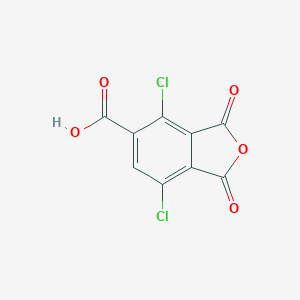
![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)